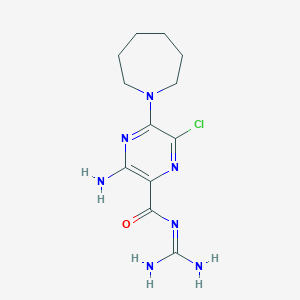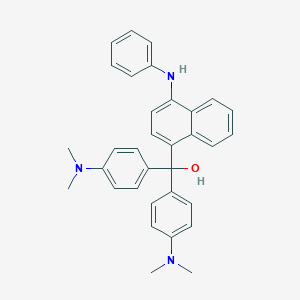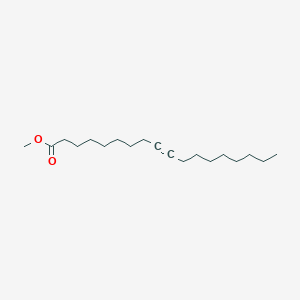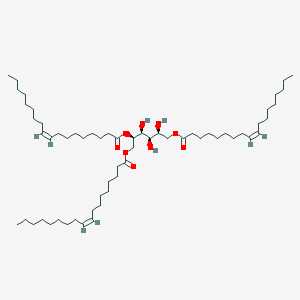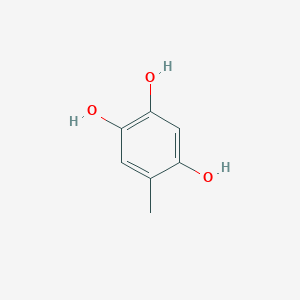
2,4,5-Trihydroxytoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trihydroxytoluene, also known as 2,4,5-THT, is a chemical compound that is commonly used in scientific research. This compound has a wide range of applications, including as a precursor for the synthesis of other compounds and as a reagent in biochemical assays.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation and Environmental Bioremediation
2,4,5-Trihydroxytoluene (THT) is involved in the microbial degradation of nitroaromatic compounds such as 2,4-dinitrotoluene. Research by (Rodríguez et al., 2006) and (Johnson et al., 2000) demonstrates its role in biodegradation pathways. This has implications for environmental bioremediation, particularly in areas contaminated with explosive residues.
Biological and Antioxidant Activity
Studies such as those by (Shubin et al., 2020) have explored the biological and antioxidant activities of compounds derived from 2,4,5-THT. These compounds exhibit inhibitory activity against various bacterial and fungal strains, alongside moderate antioxidant properties.
Synthesis of Aurone Derivatives
Research by (Shubin et al., 2019) demonstrates the use of 2,4,5-THT in synthesizing aurone derivatives. These compounds have potential applications in various fields including pharmaceuticals and dyes.
Biosensor Development
The work of (Rodríguez et al., 2006) showcases the development of biosensors using THT for detecting compounds derived from the biodegradation of 2,4-dinitrotoluene. This can be pivotal in environmental monitoring.
Chemical Synthesis and Organic Reactions
2,4,5-THT serves as a reagent or intermediate in various chemical syntheses. (Ushkarov et al., 2007) have explored its use in high-yield synthesis of azo dyes, indicating its versatility in organic reactions.
Environmental Impact Studies
Studies like (Hawari et al., 2015) involve THT in understanding the environmental fate of explosives and their derivatives. This is crucial for assessing environmental risks and impacts.
Biocatalysis
Research by (Tao et al., 2004) demonstrates the use of THT in biocatalysis, particularly in the oxidation of benzene to various hydroxylated derivatives. This opens up possibilities for environmentally friendly industrial processes.
Eigenschaften
CAS-Nummer |
1124-09-0 |
|---|---|
Produktname |
2,4,5-Trihydroxytoluene |
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
5-methylbenzene-1,2,4-triol |
InChI |
InChI=1S/C7H8O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8-10H,1H3 |
InChI-Schlüssel |
QKGQHTCUNGPCIA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1O)O)O |
Andere CAS-Nummern |
1124-09-0 |
Synonyme |
2,4,5-trihydroxytoluene toluene-2,4,5-triol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



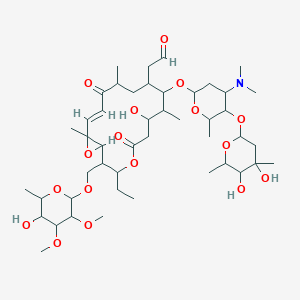

![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)
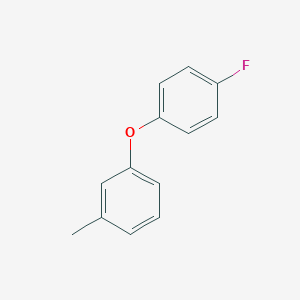
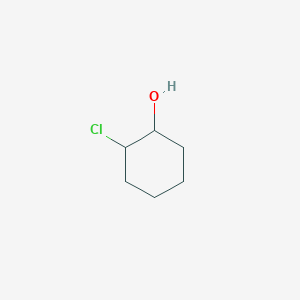
![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)
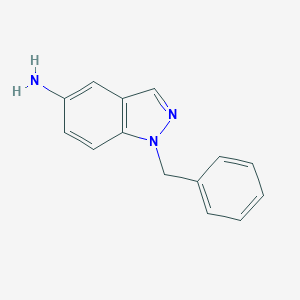
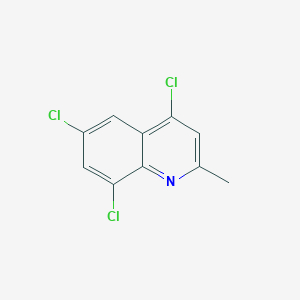

![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)
